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molecular formula C10H18CaO6S2 B565855 Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate) CAS No. 71597-86-9

Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate)

Cat. No. B565855
M. Wt: 338.446
InChI Key: ABRVDWASZFDIEH-KDAOEQPASA-L
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Patent
US04954647

Procedure details

Commercial calcium 2-hydroxy-4-(methylthio)butyrate (20 g, 0.12 mol) was suspended in 250 ml CH2Cl2. CH3OH (15 ml, 0.36 mol) was added and the mixture cooled to 10° C., at which point H2SO4 (3.7 ml, 0.07 mol) was added. An obvious physical change in the slurry was noted. The mixture was heated at reflux for 60 minutes, by which time tlc indicated reaction was nearly complete. As a matter of convenience, the reaction mixture was stirred 64 hours at room temperature, at which time insoluble byproducts were removed by filtration. The filtrate was washed with 150 ml each of saturated NaHCO3 and brine, dried (MgSO4) and stripped to yield title product as an oil; tlc Rf 0.8 (ethyl acetate)0.25 (3:1 hexane:ethyl acetate).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.7 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:6][CH2:7][S:8][CH3:9])[C:3]([O-:5])=[O:4].[Ca+2].O[CH:12](CCSC)C([O-])=O.CO.OS(O)(=O)=O>C(Cl)Cl>[OH:1][CH:2]([CH2:6][CH2:7][S:8][CH3:9])[C:3]([O:5][CH3:12])=[O:4] |f:0.1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC(C(=O)[O-])CCSC.[Ca+2].OC(C(=O)[O-])CCSC
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
3.7 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
As a matter of convenience, the reaction mixture was stirred 64 hours at room temperature, at which time insoluble byproducts
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 60 minutes, by which time
Duration
60 min
CUSTOM
Type
CUSTOM
Details
tlc indicated reaction
CUSTOM
Type
CUSTOM
Details
were removed by filtration
WASH
Type
WASH
Details
The filtrate was washed with 150 ml each of saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
product
Smiles
OC(C(=O)OC)CCSC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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